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Compound of Interest

Compound Name:
1-(1,3-Dimethoxypropan-2-

yl)piperazine

CAS No.: 78531-34-7

Cat. No.: B2426766

Get Quote

CAS Number: 78531-34-7 Molecular Formula: C9H20N2O2 Molecular Weight: 188.27 g/mol

Executive Summary
1-(1,3-Dimethoxypropan-2-yl)piperazine is a specialized heterocyclic intermediate frequently

employed in the synthesis of pharmaceutical agents, particularly those targeting CNS or

urological pathways. Its structure—a piperazine core N-substituted with a dimethoxy-

functionalized propyl chain—imparts a unique amphiphilic physicochemical profile.

Unlike simple alkyl-piperazines, the presence of two ether oxygens on the side chain

significantly enhances hydrogen bond acceptance capacity, altering its partition coefficient

(LogP) and solubility behavior.[1][2] This guide provides a technical analysis of its solubility

landscape, emphasizing the critical role of pH-dependent ionization in process development,

extraction, and purification.[1][2]
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To master the solubility of this compound, one must understand the competition between its

lipophilic carbon skeleton and its hydrophilic heteroatoms.[1][2]

Structural Analysis[1][3]
The Core (Piperazine): Provides two nitrogen centers.[1][2][3]

N1 (Tertiary): Substituted with the dimethoxypropyl group.[1][2] Less basic (pKa ~5.5–6.5

estimated) due to steric bulk and proximity to electron-withdrawing oxygen atoms.[2]

N4 (Secondary): Unsubstituted. Highly basic (pKa ~9.8 estimated), serving as the primary

protonation site.[1][2]

The Tail (1,3-Dimethoxypropan-2-yl):

Adds lipophilicity (C3 chain) but counterbalanced by two methoxy ether linkages.[1][2]

Solubility Impact: The ether oxygens act as "water anchors," allowing the free base to

maintain higher water solubility than comparable N-alkyl piperazines (e.g., N-

butylpiperazine).

Calculated Properties (In Silico Consensus)
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Property Value (Est.) Implication for Solubility

LogP (Octanol/Water) 0.2 – 0.6

Amphiphilic. Soluble in both

aqueous and organic phases

depending on pH.

LogD (pH 7.4) -1.5 to -0.5

At physiological pH, the

molecule is largely ionized

(protonated), favoring the

aqueous phase.

pKa (Most Basic) ~9.8

Requires pH > 12 to ensure

>99% free base species for

organic extraction.[1][2]

H-Bond Acceptors 4 (2 N, 2 O)
High affinity for polar protic

solvents (Water, Methanol).[1]

H-Bond Donors 1 (NH)

Limited self-aggregation; lower

melting point (likely oil or low-

melt solid).

Solubility Landscape: Water vs. Organic Solvents[1]
[2][5]
The solubility of 1-(1,3-Dimethoxypropan-2-yl)piperazine is not static; it is a dynamic

equilibrium driven by protonation.

A. Aqueous Solubility[1][2][5][6][7]
Acidic pH (pH < 7):Miscible / Highly Soluble.[1][2]

The molecule exists as a mono- or di-cation (HCl or H2SO4 salt). The high charge density

and hydration of the ammonium/ether groups make it extremely water-soluble (>100

mg/mL).[2]

Neutral to Basic pH (pH > 10):Moderate to High.[1][2]
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Even as a free base, the compound exhibits significant water solubility due to the low

carbon-to-heteroatom ratio (9:4). Unlike purely lipophilic bases, it may not "oil out"

completely from water, posing a challenge for extraction yields.[1][2]

B. Organic Solubility[1][2][5]
Chlorinated Solvents (DCM, Chloroform):Excellent.[1][2]

The free base is highly soluble.[1][2] DCM is the preferred solvent for extraction from basic

aqueous media.[1][2]

Alcohols (Methanol, Ethanol, IPA):Excellent.[1][2]

Soluble in all forms (salt and free base).[1][2] Useful for recrystallization or homogeneous

reactions.[1][2]

Aprotic Polar (DMSO, DMF):High.[1][2]

Soluble but difficult to remove; avoid for workup if possible.[1][2]

Non-Polar (Heptane, Hexane):Poor to Moderate.[1][2]

The free base has limited solubility in strict hydrocarbons due to its polarity.[1][2] Toluene

is a better alternative if a non-chlorinated solvent is required.[1][2]

Comparative Solubility Matrix (Free Base Form)
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Solvent Solubility Rating Process Utility

Water (pH 2) ★★★★★ (Miscible)
Reaction medium, salt

formation.[1][2]

Water (pH 12) ★★★☆☆ (Moderate)

Risk: Loss of product to

aqueous waste during

extraction.[1][2]

Dichloromethane [1][2] ★★★★★ (High)
Primary extraction solvent.[1]

[2]

Methanol ★★★★★ (High)
Solvent exchange,

chromatography.[1][2]

Ethyl Acetate [1][2][4] ★★★★☆ (Good)
Greener alternative to DCM;

may require salting out.[1][2]

Toluene ★★★☆☆ (Moderate)
Useful for azeotropic drying;

selective extraction.[1][2]

Heptane ★☆☆☆☆ (Low)
Anti-solvent for precipitation.[1]

[2]

Process Development Workflows
Visualizing the "Solubility Switch"
The following diagram illustrates the pH-dependent phase transfer mechanism critical for

isolation.
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Extraction Strategy

Acidic Medium (pH < 4)
[Cationic Form]

Aqueous Phase
(High Solubility)

 Trapped

Add NaOH/KOH Alkaline Medium (pH > 12)
[Free Base Form]  Equilibrium Loss

(Due to Ethers)

Organic Phase (DCM/EtOAc)
(High Solubility)

 Extracts into

Add NaCl (Salting Out)

Click to download full resolution via product page

Caption: The pH-swing mechanism. Note the "Equilibrium Loss" path; the ether groups cause

the free base to partially partition into water, necessitating "salting out" (NaCl) to drive it into the

organic phase.[1][2]

Experimental Protocol A: Determination of Partition
Coefficient (LogD)
Since exact literature values are scarce, use this protocol to determine the precise extraction

efficiency for your specific batch.[1][2]

Objective: Determine the distribution ratio (

) between DCM and Water at pH 12.

Preparation: Dissolve 100 mg of 1-(1,3-Dimethoxypropan-2-yl)piperazine (salt or oil) in 10

mL of water.

Basification: Adjust pH to >12.0 using 5M NaOH.

Equilibration: Add 10 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.[1][2]

Separation: Centrifuge or let stand in a separatory funnel until phases clear.

Quantification:
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Remove the organic layer, dry over Na2SO4, and evaporate to dryness.[1][2] Weigh the

residue (

).[1][2]

Calculate

.[2]

Calculation:

Success Criterion: If

(i.e., <90% extraction in one pass), you must implement a "Salting Out" step (saturate
aqueous layer with NaCl) or perform multiple extractions (3x).[1][2]

Critical Process Implications
Extraction Efficiency & "Salting Out"
Due to the amphiphilic nature of the dimethoxypropyl chain, a simple pH adjustment is often

insufficient for quantitative recovery.[1][2]

Problem: The free base retains water solubility (estimated 10-30 g/L).

Solution: Always saturate the aqueous phase with NaCl (brine) before extraction.[1][2] This

exploits the Salting-Out Effect, disrupting the hydration shell around the ether oxygens and

forcing the molecule into the organic phase.[1][2]

Purification via Salt Formation
The free base is likely an oil or low-melting solid, making crystallization difficult.[1][2] The best

purification strategy is salt formation.[1][2]

Recommended Salt: Dihydrochloride or Dioxalate.[1][2]

Protocol:

Dissolve crude free base in dry Ethanol or IPA.[1][2]
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Cool to 0–5°C.

Slowly add 2.2 equivalents of HCl (in dioxane or ether).

The salt should precipitate as a white, non-hygroscopic solid.[1][2]

Filter and wash with cold acetone (removes unreacted organic impurities).[1][2]

Chromatography
Reverse Phase (C18): Use a high-pH buffer (Ammonium Bicarbonate, pH 10) to keep the

amine deprotonated and improve retention.[1][2] At acidic pH (0.1% Formic Acid), the

molecule will elute near the void volume due to high polarity.[1][2]

Normal Phase (Silica): Requires amine-modified silica or a mobile phase with 1%

Triethylamine to prevent peak tailing caused by the interaction of the secondary amine with

silanols.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://cdn.caymanchem.com/cdn/insert/14821.pdf
https://backend.orbit.dtu.dk/ws/files/6385240/je200959m.pdf
https://foodb.ca/compounds/FDB012189
https://m.chemicalbook.com/ProductChemicalPropertiesCB2421513_EN.htm
https://www.benchchem.com/product/b2426766/docs#solubility-profiling-process-handling-of-1-1-3-dimethoxypropan-2-yl-piperazine
https://www.benchchem.com/product/b2426766/docs#solubility-profiling-process-handling-of-1-1-3-dimethoxypropan-2-yl-piperazine
https://www.benchchem.com/product/b2426766/docs#solubility-profiling-process-handling-of-1-1-3-dimethoxypropan-2-yl-piperazine
https://www.benchchem.com/product/b2426766/docs#solubility-profiling-process-handling-of-1-1-3-dimethoxypropan-2-yl-piperazine
https://www.benchchem.com/product/b2426766?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2426766?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2426766?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

